4-(4-Fluoro-3-methylphenyl)benzyl alcohol
CAS No.: 885964-14-7
Cat. No.: VC17426058
Molecular Formula: C14H13FO
Molecular Weight: 216.25 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 885964-14-7 | 
|---|---|
| Molecular Formula | C14H13FO | 
| Molecular Weight | 216.25 g/mol | 
| IUPAC Name | [4-(4-fluoro-3-methylphenyl)phenyl]methanol | 
| Standard InChI | InChI=1S/C14H13FO/c1-10-8-13(6-7-14(10)15)12-4-2-11(9-16)3-5-12/h2-8,16H,9H2,1H3 | 
| Standard InChI Key | MXNAXBOKCFWUAF-UHFFFAOYSA-N | 
| Canonical SMILES | CC1=C(C=CC(=C1)C2=CC=C(C=C2)CO)F | 
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The IUPAC name for this compound is [4-(4-fluoro-3-methylphenyl)phenyl]methanol, reflecting its biphenyl structure with substituents at specific positions . Alternative synonyms include:
- 
4-(4-Fluoro-3-methylphenyl)benzyl alcohol
 - 
(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol
 
Molecular Formula and Weight
The molecular formula corresponds to a molecular weight of 216.25 g/mol, as computed by PubChem’s algorithms . Exact mass measurements confirm this value at 216.095043196 Da .
Table 1: Key Identifiers
| Property | Value | Source | 
|---|---|---|
| CAS Number | 885964-14-7 | |
| DSSTox Substance ID | DTXSID80680142 | |
| Wikidata ID | Q82603678 | |
| SMILES | CC1=C(C=CC(=C1)C2=CC=C(C=C2)CO)F | 
Structural Characteristics
2D and 3D Conformations
The compound features a biphenyl core, where one benzene ring is substituted with a fluorine atom and a methyl group at the 4- and 3-positions, respectively. The second benzene ring bears a hydroxymethyl group (-CHOH) at the para position .
Table 2: Physicochemical Properties
| Property | Value | 
|---|---|
| Hydrogen Bond Donors | 1 | 
| Hydrogen Bond Acceptors | 2 | 
| Rotatable Bond Count | 2 | 
| Topological Polar Surface Area | 20.2 Ų | 
| Lipophilicity (XLogP3) | 3.1 | 
The rotatable bond count (2) and moderate lipophilicity suggest favorable membrane permeability, a trait relevant to drug design .
Synthesis and Production
Reported Synthetic Routes
While no direct synthesis data for 4-(4-Fluoro-3-methylphenyl)benzyl alcohol is available in the provided sources, analogous compounds suggest plausible pathways. For example, reduction of a formyl precursor using sodium borohydride (NaBH) in ethanol—a method documented for structurally similar fluorinated benzyl alcohols—could yield the target compound .
Hypothetical Reaction Pathway:
Industrial Availability
The compound is commercially available from:
Future Research Priorities
- 
Synthesis Optimization: Develop efficient catalytic methods to reduce production costs.
 - 
Pharmacological Profiling: Screen for antimicrobial, anticancer, or CNS activity.
 - 
Environmental Impact: Assess biodegradability and ecotoxicity.
 
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